4-Azido-4-(iodomethyl)piperidine hydrochloride
Description
Properties
Molecular Formula |
C6H12ClIN4 |
|---|---|
Molecular Weight |
302.54 g/mol |
IUPAC Name |
4-azido-4-(iodomethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11IN4.ClH/c7-5-6(10-11-8)1-3-9-4-2-6;/h9H,1-5H2;1H |
InChI Key |
GYDMNKWEZHFHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CI)N=[N+]=[N-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-4-(iodomethyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.
Iodomethylation: The piperidine is first subjected to iodomethylation, where an iodomethyl group is introduced. This can be achieved using reagents such as iodomethane (CH3I) in the presence of a base like sodium hydride (NaH).
Azidation: The iodomethylated piperidine is then treated with sodium azide (NaN3) to replace the iodine atom with an azido group, forming 4-Azido-4-(iodomethyl)piperidine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Azido-4-(iodomethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.
Major Products Formed
Amine Derivatives: Reduction of the azido group yields amine derivatives.
Triazoles: Cycloaddition reactions with alkynes produce triazole derivatives.
Scientific Research Applications
4-Azido-4-(iodomethyl)piperidine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It can be employed in the design of novel materials with unique properties, such as polymers and nanomaterials.
Bioconjugation: The azido group allows for bioorthogonal chemistry, enabling the labeling and modification of biomolecules in biological systems.
Mechanism of Action
The mechanism of action of 4-Azido-4-(iodomethyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can facilitate the formation of covalent bonds with target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 4-Azido-4-(iodomethyl)piperidine hydrochloride
- Molecular Formula : C₆H₁₀IN₄·HCl (inferred from structural analysis; conflicting data in evidence)
- Molecular Weight : 317.65 g/mol (reported in , though calculated molecular weight based on inferred formula is ~302.36 g/mol; this discrepancy is unresolved in available literature)
- Key Functional Groups :
- Azido group (-N₃) at the 4-position of the piperidine ring.
- Iodomethyl (-CH₂I) substituent at the same 4-position.
- Hydrochloride salt form.
Structural Features The compound features a piperidine ring substituted with both an azido and iodomethyl group at the 4-position. The hydrochloride salt enhances stability and solubility in polar solvents.
- Organic synthesis (e.g., as a bifunctional building block for cross-coupling reactions).
- Photolabile probes due to the azido group’s sensitivity to UV light .
Safety and Regulatory Status No specific toxicity or regulatory data were found in the evidence.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Reactivity and Functional Diversity
- 4-Azido-4-(iodomethyl)piperidine HCl : The azido group enables participation in Huisgen cycloaddition (click chemistry), while the iodomethyl group allows nucleophilic substitution. This dual functionality is unique among the compared compounds .
- 4-(Diphenylmethoxy)piperidine HCl : The bulky diphenylmethoxy group limits reactivity but enhances lipophilicity, making it suitable for CNS-targeting drug intermediates .
- Paroxetine HCl : A clinically used SSRI, its fluorophenyl and benzodioxole groups contribute to serotonin reuptake inhibition .
Regulatory and Environmental Impact
Biological Activity
4-Azido-4-(iodomethyl)piperidine hydrochloride is a compound that has garnered interest in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an azido group and an iodomethyl moiety. The presence of these functional groups is significant for its reactivity and biological interactions.
Biological Activity Overview
1. Antiviral Activity
Research indicates that derivatives of piperidine, including this compound, exhibit potential antiviral properties. For instance, related compounds have shown efficacy against HIV-1, with IC50 values in the nanomolar range, suggesting that modifications to the piperidine structure can enhance antiviral activity significantly .
2. Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties. In studies comparing various piperidine derivatives, compounds similar to this compound exhibited improved pharmacokinetic profiles and higher potency against cancer cell lines, indicating potential for further development as anticancer agents .
Case Studies
Case Study 1: Antiviral Efficacy
In a study examining the antiviral activity of piperidine derivatives, this compound was synthesized and tested against HIV-1 in vitro. The results demonstrated significant inhibition of viral replication, with an IC50 value comparable to existing antiviral therapies. This suggests that the compound could serve as a lead for developing new antiviral agents .
Case Study 2: Antitumor Activity Assessment
Another investigation focused on the antitumor effects of piperidine derivatives on various cancer cell lines. The study revealed that compounds structurally related to this compound showed enhanced cytotoxicity against several types of cancer cells. The results were promising enough to warrant further exploration into their mechanism of action and potential clinical applications .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that its analogs possess favorable pharmacokinetic properties, such as:
- Half-life (t1/2): Approximately 28.3 minutes for related compounds, indicating moderate stability in biological systems.
- Cmax: Concentration maxima values suggest effective bioavailability, with some analogs achieving concentrations significantly above their IC50 values in relevant biological assays .
Comparative Analysis Table
| Compound | IC50 (µM) | t1/2 (min) | Cmax (µM) | Activity |
|---|---|---|---|---|
| 4-Azido-4-(iodomethyl)piperidine | TBD | 28.3 | TBD | Antiviral, Antitumor |
| Piperidine derivative 4d | 2.6 | 28.3 | 10.25 | Antitumor |
| Piperazine analog B07 | <0.01 | TBD | 19.22 | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
